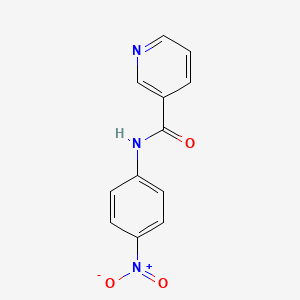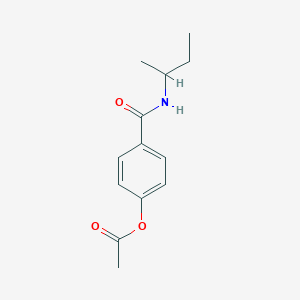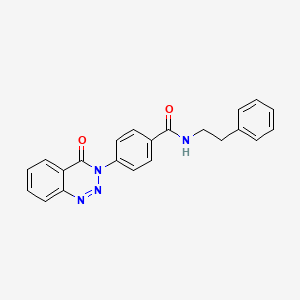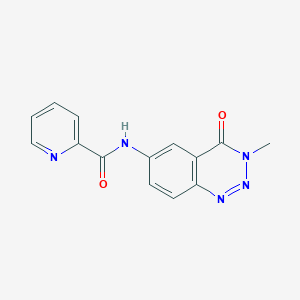
N-(4-nitrophenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)pyridine-3-carboxamide is an organic compound with the molecular formula C12H9N3O3 It is characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)pyridine-3-carboxamide typically involves the reaction of 4-nitroaniline with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.
Major Products Formed
Reduction: 4-aminophenylpyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Pyridine-3-carboxylic acid and 4-nitroaniline.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have been investigated for their antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)pyridine-3-carboxamide and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
N-(4-nitrophenyl)pyridine-3-carboxamide can be compared with other pyridine carboxamide derivatives, such as:
N-(4-aminophenyl)pyridine-3-carboxamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
N-(4-chlorophenyl)pyridine-3-carboxamide:
N-(4-methylphenyl)pyridine-3-carboxamide: The presence of a methyl group can affect the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its nitro group, which imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry and a candidate for various research applications.
Properties
Molecular Formula |
C12H9N3O3 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-(4-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9N3O3/c16-12(9-2-1-7-13-8-9)14-10-3-5-11(6-4-10)15(17)18/h1-8H,(H,14,16) |
InChI Key |
MAZXUHRZYOFMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11022212.png)
![4-butyl-6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11022222.png)

![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide](/img/structure/B11022229.png)
![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-alanine](/img/structure/B11022240.png)
![Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B11022241.png)
![trans-4-[({2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11022243.png)
![4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11022244.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022253.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11022260.png)


![3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11022277.png)
